3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification

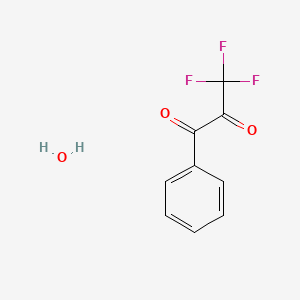

The systematic nomenclature of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and substituents. The parent compound bears the International Union of Pure and Applied Chemistry name "3,3,3-trifluoro-1-phenylpropane-1,2-dione," which systematically describes the structural features of this molecule. The nomenclature indicates a three-carbon propane backbone with two ketone functional groups at positions 1 and 2, forming a 1,2-dione or diketone structure. The phenyl substituent is located at position 1, while three fluorine atoms are attached to the terminal carbon at position 3, creating the characteristic trifluoromethyl group.

The Chemical Abstracts Service registry system assigns distinct identification numbers to differentiate between the anhydrous and hydrated forms of this compound. The anhydrous form of 3,3,3-trifluoro-1-phenylpropane-1,2-dione carries the Chemical Abstracts Service registry number 36750-88-6, which serves as its unique chemical identifier in databases and regulatory systems. In contrast, the hydrated form is assigned the Chemical Abstracts Service registry number 314041-39-9, reflecting its distinct chemical identity as a separate molecular entity. This differentiation in registry numbers is crucial for accurate chemical identification, as the presence of water molecules in the crystal structure significantly alters the compound's properties and behavior.

Additional nomenclature considerations include alternative naming systems and synonyms commonly encountered in chemical literature and commercial sources. The compound may also be referred to as "1-phenyl-3,3,3-trifluoropropane-1,2-dione hydrate" in some contexts, though the systematic International Union of Pure and Applied Chemistry nomenclature remains the preferred standard. The molecular descriptor systems, including the International Chemical Identifier key UXHRDSOEZXQJIO-UHFFFAOYSA-N for the anhydrous form, provide additional layers of chemical identification that are essential for database searches and structural analysis.

Properties

IUPAC Name |

3,3,3-trifluoro-1-phenylpropane-1,2-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKYXWMZYBYVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381749 | |

| Record name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-39-9 | |

| Record name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate typically involves the reaction of trifluoroacetic acid with benzaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate is C9H7F3O3. The presence of the trifluoromethyl group (CF3) contributes to its distinct chemical behavior, influencing both its reactivity and interaction with biological systems.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile building block. It serves as a precursor for the synthesis of various fluorinated compounds and can be involved in reactions such as:

- Condensation Reactions : It can participate in condensation reactions to form more complex structures.

- Alkylation and Acylation : The compound acts as an acylating agent in various organic transformations.

Medicinal Chemistry

The trifluoromethyl group in this compound enhances the pharmacokinetic properties of drug candidates. Research indicates that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability. Specific applications include:

- Antitumor Agents : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, metal complexes derived from this compound have demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with unique properties due to the fluorine content. These materials can be utilized in:

- Fluorinated Polymers : The compound can be a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of metal(II) complexes derived from this compound. The results indicated that these complexes had IC50 values in the micromolar range against various human cancer cell lines. Notably, complexes featuring this compound were found to be more effective than traditional chemotherapy drugs .

Case Study 2: Synthesis of Fluorinated Compounds

Another research effort focused on utilizing this compound as a substrate for synthesizing novel fluorinated compounds through multi-component reactions. The versatility of this compound allowed for the formation of diverse products with potential applications in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Precursor for fluorinated compounds | Versatile building block for complex organic molecules |

| Medicinal Chemistry | Antitumor agents through metal complexes | Significant antiproliferative activity observed |

| Material Science | Development of fluorinated polymers | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Methyl Cyclopentenolone Hydrate (3-Methylcyclopentane-1,2-dione Hydrate)

Structure : Cyclic diketone with a methyl group and a fused cyclopentane ring (C₆H₈O₂·H₂O, molecular weight 130.14 g/mol) .

Key Differences :

- Aromaticity: Unlike the phenyl group in the target compound, methyl cyclopentenolone has a non-aromatic cyclic structure.

- Substituents: The methyl group in methyl cyclopentenolone is less electronegative than the trifluoromethyl group, leading to lower reactivity in electrophilic substitutions.

- Applications: Methyl cyclopentenolone hydrate is primarily used as a flavoring agent (FEMA 2700), whereas the fluorinated diketone is geared toward specialty chemical synthesis .

Thiophene-Based Diones (e.g., 3,4-Dimethylthiophene-1,2-dione)

Structure : Thiophene ring fused with a 1,2-dione group and methyl substituents (CAS 13494-06-9, molecular formula C₆H₆O₂S) .

Key Differences :

- Heteroatom Influence : The sulfur atom in thiophene derivatives increases electron delocalization, altering redox behavior compared to the phenyl-trifluoromethyl system.

- Fluorination Effects : The absence of fluorine in thiophene diones reduces their lipophilicity and metabolic stability, making them less suitable for pharmaceutical applications requiring fluorinated motifs .

Other Fluorinated Diones (Hypothetical Comparison)

However, this compound is a fully fluorinated alkane, lacking the diketone functionality, and is used as a refrigerant rather than a synthetic intermediate .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Stability: Hydrate forms of diones (e.g., methyl cyclopentenolone) generally exhibit improved crystallinity but may decompose under prolonged exposure to moisture, a consideration for storage .

- Synthetic Utility : Thiophene diones are preferred in materials science for their conjugated systems, whereas fluorinated diones are prioritized in medicinal chemistry for bioavailability enhancement .

Biological Activity

Overview

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate (CAS No. 36750-88-6) is a fluorinated diketone compound with significant potential in biological applications. Its unique trifluoromethyl group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H7F3O3

- Molecular Weight : 224.15 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group can enhance the compound's binding affinity to enzymes and receptors, impacting several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.

- Cell Cycle Regulation : It affects the regulation of the cell cycle, inducing apoptosis in cancer cells.

- Signal Transduction Modulation : The compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | High cytotoxicity |

| HeLa | 20 | Moderate cytotoxicity |

| A549 | 25 | Moderate cytotoxicity |

Case Studies

-

Study on MCF-7 Cells :

- A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using the MTT assay.

- Results showed that treatment with this compound led to a significant decrease in cell viability compared to untreated controls.

-

Mechanistic Insights :

- Further investigations revealed that the compound induces apoptosis through caspase activation and ROS generation in cancer cells.

- The study highlighted its potential as a lead compound for developing new anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High distribution in tissues due to lipophilicity.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes leading to various metabolites that may also exhibit biological activity.

Safety Profile

The safety data indicates that while the compound shows promise as a therapeutic agent, it also poses certain risks:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,3,3-trifluoro-1-phenylpropane-1,2-dione hydrate, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions of fluorinated precursors with aromatic ketones. For example, analogous fluorinated diones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via base-catalyzed reactions using triethylamine in dry toluene under reflux . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to minimize side products.

- Key Parameters : Temperature control (e.g., 10°C initial stirring followed by reflux at 80–100°C) and inert gas purging to prevent hydrolysis of fluorinated intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : NMR to confirm trifluoromethyl group integration and NMR to verify aromatic proton environments .

- X-ray Crystallography : Resolve hydrate formation and intermolecular interactions (e.g., hydrogen bonding with water molecules) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] ion for CHFO·HO) .

Q. What safety protocols are critical when handling fluorinated diones in laboratory settings?

- Safety Measures :

- Use PPE (nitrile gloves, lab coats, and safety goggles) due to potential skin/eye irritation from fluorinated byproducts .

- Store hydrated forms at –20°C in airtight containers to prevent deliquescence or decomposition .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the hydrate form during catalytic applications?

- Experimental Design :

- Conduct variable-temperature NMR in deuterated solvents (DMSO-d, CDCl) to monitor hydrate dissociation kinetics.

- Compare thermogravimetric analysis (TGA) data in polar vs. nonpolar solvents to quantify water retention .

Q. What mechanistic insights explain contradictions in reported reaction yields with phosphorus-based reagents?

- Case Study : Analogous compounds (e.g., trifluoromethyl ketones) show divergent reactivity with phosphorus halides due to steric hindrance from the trifluoromethyl group. For example, phenyl phosphonic dichloride may favor nucleophilic attack at the carbonyl over competing side reactions .

- Resolution Strategy : Use computational modeling (DFT) to map electrostatic potential surfaces and predict reactive sites. Validate with kinetic studies under varying reagent concentrations .

Q. How can this compound serve as a precursor for fluorinated heterocycles in medicinal chemistry?

- Application Example : React with diamines (e.g., carbazolyldiamine) to form spirocyclic phosphazenes, which are scaffolds for kinase inhibitors. Key steps include:

- Step 1 : Condensation under anhydrous THF with triethylamine to form intermediates.

- Step 2 : Column chromatography purification (silica gel, hexane/EtOAc gradient) to isolate target heterocycles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s hygroscopicity?

- Hypothesis : Variations in synthetic methods (e.g., residual solvent traces) may alter hydrate formation. For instance, insufficient drying post-synthesis could lead to exaggerated hygroscopicity claims.

- Validation : Perform dynamic vapor sorption (DVS) assays under controlled humidity (10–90% RH) to quantify moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.